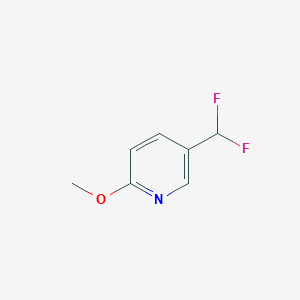

5-(Difluoromethyl)-2-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Difluoromethyl)-2-methoxypyridine: is a chemical compound that has garnered significant attention in various fields of research, including medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the framework of bioactive compounds is of high importance due to their ability to modulate biological and physiological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds . This process can be carried out using mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs .

Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed cross-couplings and radical processes. These methods enable the site-selective installation of the difluoromethyl group onto pyridine rings, facilitating the large-scale production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Difluoromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for this compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of catalysts and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(Difluoromethyl)-2-methoxypyridine is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable for creating compounds with enhanced stability and reactivity .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. The incorporation of the difluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other industrial products. Its unique properties contribute to the effectiveness and stability of these products .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding . This interaction can modulate the biological activity of the compound, leading to its effects on various biological processes .

Vergleich Mit ähnlichen Verbindungen

5-Difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine: This compound shares the difluoromethyl group and exhibits similar biological activities.

7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with the difluoromethyl group, known for its diverse biological activity.

Uniqueness: 5-(Difluoromethyl)-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biologische Aktivität

5-(Difluoromethyl)-2-methoxypyridine is a heterocyclic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to a pyridine ring, which contributes to its unique properties. The following article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H7F2NO3 |

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | This compound-3-carboxylic acid |

| InChI Key | NFVCDCBZEKDXGH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=N1)C(F)F)C(=O)O |

These properties highlight the compound's potential as a versatile building block in chemical synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity. This interaction is crucial for its effectiveness in various biological applications, particularly in medicinal chemistry.

Research Findings

Recent studies have evaluated the compound's efficacy against various biological targets. Notably, it has shown promise in inhibiting cancer cell proliferation and exhibiting antiviral properties.

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a significant potential for development as an anticancer agent .

- Antiviral Activity : The compound has also been evaluated for its antiviral properties. In a study involving benzothiazolyl-pyridine hybrids, compounds containing fluorine atoms exhibited significant activity against H5N1 and SARS-CoV-2 viruses. The presence of fluorinated groups was correlated with enhanced antiviral effects, indicating that similar mechanisms may apply to this compound .

Study on Anticancer Properties

A series of experiments were conducted to assess the growth inhibitory activity of this compound against L1210 mouse leukemia cells:

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 nM, indicating strong potential as an anticancer agent.

Study on Antiviral Efficacy

In another study focused on antiviral activity:

- Compounds Tested : A range of pyridine derivatives, including this compound, were evaluated against H5N1 and SARS-CoV-2.

- Findings : The compound exhibited promising results, with inhibition rates reaching up to 60% at certain concentrations. This positions it as a candidate for further investigation in antiviral drug development .

Eigenschaften

Molekularformel |

C7H7F2NO |

|---|---|

Molekulargewicht |

159.13 g/mol |

IUPAC-Name |

5-(difluoromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |

InChI-Schlüssel |

ARPUHBOIOOYJOY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.